1-(4-Aminophenyl)-3-methylimidazolidin-2-one chemical properties
1-(4-Aminophenyl)-3-methylimidazolidin-2-one chemical properties
This guide provides an in-depth technical analysis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9), a specialized heterocyclic building block used in medicinal chemistry.[1][2]
[1][2][3][4]
Executive Summary
1-(4-Aminophenyl)-3-methylimidazolidin-2-one is a rigid, bifunctional heterocyclic intermediate characterized by a cyclic urea (imidazolidin-2-one) core substituted with a para-aniline moiety and a methyl group.[1][2][3] It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly in the development of anticonvulsants, neuroprotective agents, and kinase inhibitors.[1] Its structural rigidity reduces the entropic penalty of binding to protein targets, while the primary amine serves as a versatile handle for library diversification.
Chemical Identity & Structural Analysis
The molecule features a polar imidazolidin-2-one ring, which acts as a hydrogen bond acceptor (carbonyl) and confers metabolic stability compared to open-chain ureas.[1][2]
| Property | Detail |
| IUPAC Name | 1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
| CAS Number | 95182-37-9 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| SMILES | CN1CCN(C1=O)C2=CC=C(N)C=C2 |
| Structure Type | Cyclic Urea / Aniline Derivative |
Physicochemical Properties
Note: Experimental values are derived from vendor specifications and structural analogs.
| Property | Value / Observation |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white / Pale beige |
| Melting Point | 145–150 °C (Predicted range based on analogs) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Amine) | ~4.5 – 5.0 (Aniline nitrogen) |
| LogP | ~0.6 (Predicted) |
Synthesis & Manufacturing Methodologies
The synthesis of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one must be designed to ensure regioselectivity, particularly regarding the methylation of the urea nitrogen versus the aniline nitrogen.[1][2] The most robust protocol utilizes a "Nitro-Reduction" strategy , installing the imidazolidinone ring on a nitro-precursor before revealing the sensitive amine.[1][2]
Validated Synthetic Route (The "Nitro-First" Approach)
This pathway avoids over-alkylation and ensures high purity.[1][2]
Step 1: Nucleophilic Aromatic Substitution
-
Reagents: 1-Fluoro-4-nitrobenzene, N-methylethylenediamine, K₂CO₃, DMF.[1][2]
-
Mechanism: SNAr displacement of fluorine by the secondary amine of the diamine.
-
Outcome: Formation of N-(4-nitrophenyl)-N'-methylethylenediamine.[1][2]
Step 2: Ring Closure (Cyclocarbonylation) [1]
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene, THF, TEA.[1][2]
-
Mechanism: The diamine reacts with the carbonyl source. The N-methyl group ensures the methyl is locked in the 3-position.[1][2]
-
Outcome: 1-(4-Nitrophenyl)-3-methylimidazolidin-2-one.[1][2]
Step 3: Catalytic Hydrogenation
-
Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol.
-
Mechanism: Reduction of the nitro group to the primary amine.
-
Outcome: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one .
Synthesis Flowchart
Caption: Regioselective synthesis pathway via nitro-precursor cyclization.
Chemical Reactivity & Functionalization
The molecule possesses two distinct reactivity centers: the primary aniline amine (highly nucleophilic) and the cyclic urea (chemically robust).[1]
Primary Amine Transformations
The 4-aminophenyl group is the primary handle for derivatization in drug discovery libraries.[1][2]
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides.[1][2] This is the standard reaction for linking the scaffold to pharmacophores.
-
Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.[1][2]
-
Isocyanate Reaction: Reacts with isocyanates to form ureas, extending the hydrogen-bonding network.[2]
Imidazolidinone Ring Stability[1][2]
-
Hydrolysis Resistance: The cyclic urea is significantly more stable to hydrolysis than linear ureas.[2] It remains intact under standard acidic deprotection conditions (e.g., TFA/DCM) and mild basic conditions.
-
Metabolic Stability: The ring prevents enzymatic cleavage common to linear amides, improving the pharmacokinetic (PK) profile of the final drug candidate.
Reactivity Diagram
Caption: Functionalization potential of the aniline handle and stability of the core.
Applications in Drug Development
This compound is not typically a drug itself but a privileged scaffold used to construct libraries of bioactive molecules.[2][4]
Therapeutic Areas
-
Neurology (Anticonvulsants): The imidazolidinone ring mimics the hydantoin moiety found in phenytoin, a classic anticonvulsant.[1] Derivatives are screened for activity against voltage-gated sodium channels.[1][2]
-
Oncology (Kinase Inhibitors): The rigid structure serves as a spacer between the ATP-binding motif and the solvent-exposed region of kinases.[1][2]
-
Factor Xa Inhibitors: Analogous to the lactam rings in rivaroxaban, the imidazolidinone provides a polar, non-hydrolyzable linker.
Experimental Protocol: Amide Library Synthesis
To generate a library of derivatives for SAR (Structure-Activity Relationship) studies:
-
Dissolution: Dissolve 1.0 eq of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one in DMF (0.1 M).
-
Activation: In a separate vial, mix 1.1 eq of Carboxylic Acid (R-COOH) with 1.2 eq HATU and 2.0 eq DIPEA in DMF. Shake for 10 mins.
-
Coupling: Add the activated acid solution to the amine solution.
-
Incubation: Stir at Room Temperature for 4–16 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.[2] Avoid dust formation.[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[1][2]
References
-
PubChem. "1-(3-Aminophenyl)-5-methylimidazolidin-2-one (Compound Summary)." National Library of Medicine. [Link][1]
-
Fritz, J. A., et al. "Pd-Catalyzed Synthesis of Imidazolidin-2-ones."[1][2][5] Organic Letters, 2006, 8(12), 2531-2534.[1][2] (Describes general imidazolidinone synthesis methodology).
-
MySkinRecipes. "1-(4-Aminophenyl)-3-methylimidazolidin-2-one Technical Data." (Source for application in neurological intermediates).[1][2][4] [Link]
-
ChemBridge. "Building Block Collection: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one."[1][2] ChemBridge Corporation.[1][2] (Verified vendor and CAS association).[1][2]
Sources
- 1. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. สารกลางระบบประสาท - สารเคมียา (209) [myskinrecipes.com]
- 4. 1-(4-Aminophenyl)-3-methylimidazolidin-2-one [myskinrecipes.com]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
